tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16785985
InChI: InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m1/s1
SMILES:
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC16785985

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate -

Specification

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m1/s1
Standard InChI Key JNNOAQQODYAQBD-VEDVMXKPSA-N
Isomeric SMILES C[C@H](C1CCCN1C(=O)OC(C)(C)C)O
Canonical SMILES CC(C1CCCN1C(=O)OC(C)(C)C)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

tert-Butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate (molecular formula: C₁₁H₂₁NO₃; molecular weight: 215.29 g/mol) features a pyrrolidine ring substituted at the 2-position with a (1R)-1-hydroxyethyl group and at the 1-position with a tert-butyl carbamate moiety. The (1R) stereochemistry at the hydroxyethyl side chain is critical for its interactions in biological systems, as enantiomeric purity often dictates binding affinity and metabolic stability.

The compound’s IUPAC name, tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate, reflects its structural hierarchy. Its SMILES notation (C@HO) and InChIKey (JNNOAQQODYAQBD-VEDVMXKPSA-N) provide unambiguous representations of its stereochemistry and connectivity.

PropertyValueSource
Molecular FormulaC₁₁H₂₁NO₃
Molecular Weight215.29 g/mol
IUPAC Nametert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate
SMILESCC@HO

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate typically involves multi-step sequences prioritizing stereochemical control. A common route begins with pyrrolidine derivatives:

  • Carbamate Formation: Reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base (e.g., sodium hydride) yields tert-butyl pyrrolidine-1-carboxylate.

  • Hydroxyethyl Introduction: Subsequent alkylation or hydroxylation introduces the hydroxyethyl group. For example, epoxide ring-opening or Grignard reactions may be employed, though specific conditions for this compound remain proprietary.

Alternative methods leverage asymmetric catalysis to install the (1R) configuration. Enzymatic resolution or chiral auxiliary-based strategies ensure enantiomeric excess, critical for pharmaceutical applications.

Process Optimization

Key challenges include minimizing racemization during synthesis and maximizing yield. Solvent choice (e.g., tetrahydrofuran), temperature control (often 0–25°C), and inert atmospheres are standard precautions . In one analogous synthesis, sodium hydride-mediated alkylation achieved 51% yield under controlled conditions .

Chemical Reactivity and Functionalization

Hydrolysis and Ester Cleavage

The tert-butyl carbamate group is susceptible to acidic hydrolysis, yielding pyrrolidine-2-[(1R)-1-hydroxyethyl]amine. This deprotection step is pivotal in prodrug activation or further functionalization:
C₁₁H₂₁NO₃+H₃O⁺C₅H₁₂N(O)(CH₂CH₂OH)+CO₂+(CH₃)3COH\text{C₁₁H₂₁NO₃} + \text{H₃O⁺} \rightarrow \text{C₅H₁₂N(O)(CH₂CH₂OH)} + \text{CO₂} + (\text{CH₃})₃COH

Applications in Pharmaceutical Development

Role as a Chiral Intermediate

The compound’s stereochemical purity makes it valuable in synthesizing receptor-targeted therapeutics. For example, it may serve as a precursor to β-receptor antagonists or neuromodulators, where the (1R) configuration aligns with biological target geometries.

Case Study: Antiviral Agents

In recent drug discovery campaigns, similar pyrrolidine derivatives have shown activity against viral proteases. While specific data on this compound remain confidential, its structural analogs are under investigation for hepatitis C and HIV treatments .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1^1H NMR reveals distinct signals for the tert-butyl group (δ 1.4 ppm, singlet), hydroxyethyl protons (δ 3.6–4.0 ppm), and pyrrolidine ring protons (δ 1.8–2.5 ppm).

  • HPLC: Chiral stationary phases (e.g., cellulose-based columns) resolve enantiomers, ensuring ≥98% enantiomeric excess in final products.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 215.29 [M+H]⁺, with fragmentation patterns consistent with carbamate cleavage and pyrrolidine ring decomposition.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator